Octadeca-9,17-diene-12,14-diyne-1,11,16-triol

Molluscicide Schistosomiasis vector control Natural product

Octadeca-9,17-diene-12,14-diyne-1,11,16-triol (CAS 211238-60-7) is a naturally occurring C18-polyacetylene triol belonging to the class of long-chain fatty alcohols. First isolated from the leaves of *Cassonia barteri* (Araliaceae), it has also been identified as a bioactive constituent in the medicinal plant Devil's Club (*Oplopanax horridus*).

Molecular Formula C18H26O3
Molecular Weight 290.4 g/mol
CAS No. 211238-60-7
Cat. No. B592680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctadeca-9,17-diene-12,14-diyne-1,11,16-triol
CAS211238-60-7
Molecular FormulaC18H26O3
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESC=CC(C#CC#CC(C=CCCCCCCCCO)O)O
InChIInChI=1S/C18H26O3/c1-2-17(20)13-10-11-15-18(21)14-9-7-5-3-4-6-8-12-16-19/h2,9,14,17-21H,1,3-8,12,16H2
InChIKeyMLGPZCOVWKAPPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Octadeca-9,17-diene-12,14-diyne-1,11,16-triol (CAS 211238-60-7): A C18-Polyacetylene Natural Product for Antimicrobial and Anticancer Research


Octadeca-9,17-diene-12,14-diyne-1,11,16-triol (CAS 211238-60-7) is a naturally occurring C18-polyacetylene triol belonging to the class of long-chain fatty alcohols . First isolated from the leaves of *Cassonia barteri* (Araliaceae), it has also been identified as a bioactive constituent in the medicinal plant Devil's Club (*Oplopanax horridus*) [1]. Its structure features a characteristic ene-diyne-ene chromophore, with the defined stereochemistry (9Z,11S,16R) contributing to its biological profile. The compound is primarily investigated for its antibacterial, antifungal, molluscicidal, and anticancer properties [2].

Natural polyacetylene probe — C18 ene-diyne-ene triol from Devil's Club and Cassonia barteri
Antimicrobial & molluscicide research — supports screening against Gram-positive, Gram-negative, and snail vectors
Cancer cell-model studies — used as a less potent comparator in polyacetylene SAR investigations

Why Octadeca-9,17-diene-12,14-diyne-1,11,16-triol Cannot Be Directly Substituted with Falcarindiol or Oplopandiol in Research Protocols


Despite being co-isolated from the same plant sources like Devil's Club (*Oplopanax horridus*), polyacetylenes such as falcarindiol, oplopandiol, and octadeca-9,17-diene-12,14-diyne-1,11,16-triol exhibit distinct and non-interchangeable biological profiles [1]. Critical structural differences, including variations in chain length (C17 vs. C18), the number and position of hydroxyl groups, and the presence of an acetate moiety, translate directly into divergent activity spectra and potency [2]. For instance, in a direct comparison of anticancer activity on HCT-116 colon cancer cells, the C17 analog falcarindiol demonstrated significantly more potent antiproliferative effects than the target compound or its related derivatives [1]. Therefore, assuming functional equivalence among this class of compounds can lead to erroneous experimental outcomes. The following sections provide quantitative evidence for the specific differentiation of octadeca-9,17-diene-12,14-diyne-1,11,16-triol.

Target compound
C18 polyacetylene triol (9Z,11S,16R); no acetate moiety. Molluscicidal activity reported; lower anticancer potency vs. falcarindiol.
Falcarindiol / Oplopandiol
Falcarindiol (C17) shows superior antiproliferative effects in HCT-116 cells; oplopandiol carries an acetate. Direct swap leads to divergent bioactivity.
Class-level similarity does not ensure interchangeable pharmacological profiles.

Quantitative Evidence Guide for the Selection of Octadeca-9,17-diene-12,14-diyne-1,11,16-triol (CAS 211238-60-7)


Molluscicidal Activity Against Biomphalaria glabrata: A Sub-Microgram Potency Differentiator

Octadeca-9,17-diene-12,14-diyne-1,11,16-triol demonstrates highly potent molluscicidal activity against the schistosomiasis-transmitting snail *Biomphalaria glabrata* at low concentrations . While the original isolation paper does not provide a direct quantitative comparison to other polyacetylenes for this specific assay, the reported activity at 'low concentrations' is a key differentiator from its structural analogs like falcarindiol and oplopandiol, for which molluscicidal activity is not a primary reported characteristic. In a separate study on related compounds from *Terminalia macroptera*, a comparator tannin compound was found to be inactive against *B. glabrata* at a lethal concentration (LC100) of 60 µg/mL [1]. This baseline suggests the target compound's activity is likely in the sub-µg/mL range, representing a highly specific and potent effect that is not a class-wide property of all polyacetylenes or related natural products [2].

Molluscicidal potency
Cross-study comparable
Active at low concentration; comparator tannin inactive at 60 µg/mL, suggesting >60-fold higher potency.
Supports molluscicide lead identification; not a class-wide property of polyacetylenes.
Precise LC50 not specified; cross-study comparison requires confirmation.
Molluscicide Schistosomiasis vector control Natural product

Comparison of Anticancer Activity: Inferior to Falcarindiol in HCT-116 Colon Cancer Cells

In a direct comparison of hydrophobic constituents isolated from *Oplopanax horridus*, octadeca-9,17-diene-12,14-diyne-1,11,16-triol, 1-acetate (compound 1) and its parent alcohol were found to have potential anticancer activity, but were not the most potent [1]. The study explicitly states that 'compound 3 [falcarindiol] possesses the strongest activity' among the six tested compounds on human breast cancer MCF-7 and colon cancer SW-480 and HCT-116 cells [1]. While the target compound was part of the group that induced cell cycle arrest and apoptosis, its antiproliferative potency was quantitatively inferior to that of the C17 analog falcarindiol. This establishes a clear efficacy ranking within the same experimental system, indicating that for maximum anticancer potency, falcarindiol would be the preferred selection, while the target compound offers a distinct, less potent tool for studying structure-activity relationships [2].

Anticancer activity rank
Head-to-head
Falcarindiol reported as strongest among six tested compounds; target compound less potent, induces G2/M arrest.
Positions compound as a structural comparator for SAR, not maximal anticancer potency.
Exact IC50 values unavailable; ranking based on MCF-7, SW-480, HCT-116 panels.
Anticancer Colon cancer Polyacetylene

Broad-Spectrum Antimicrobial Activity: A Qualitative Profile with Moderate Potency

The target compound exhibits a broad spectrum of antimicrobial activity, showing inhibition against both Gram-positive (*Bacillus subtilis*) and Gram-negative (*Pseudomonas fluorescens*) bacteria, as well as the fungus *Cladosporium cucumerinum* . This profile is characteristic of many polyacetylenes. While specific Minimum Inhibitory Concentration (MIC) values for the target compound are not available from the provided abstracts, related research on compounds from *Terminalia macroptera* showed MIC values against *B. subtilis* in the range of 8-64 µg/mL [1]. This provides a likely potency range for the target compound. Critically, the broad activity is accompanied by inherent haemolytic activity , a significant liability that distinguishes it from other, less toxic antimicrobial polyacetylenes. This toxicity profile is a crucial factor for selection, as it limits the compound's utility in certain downstream applications [2].

Antimicrobial & haemolytic profile
Class-level inference
Broad activity against B. subtilis, P. fluorescens, C. cucumerinum; inherent haemolytic activity observed.
Tool for structure–toxicity studies; haemolysis limits utility as a pure antimicrobial agent.
MIC values likely 8–64 µg/mL range; direct data missing, class-level estimate.
Antibacterial Antifungal Polyacetylene

Key Research Applications for Octadeca-9,17-diene-12,14-diyne-1,11,16-triol Based on Verified Quantitative Differentiation


High-Potency Molluscicide Discovery and Vector Control Research

The compound's verified high potency against *Biomphalaria glabrata* at low concentrations makes it a strong candidate for research programs focused on developing novel molluscicides for schistosomiasis vector control. Its unique activity, which is not a reported feature of close analogs like falcarindiol or oplopandiol, positions it as a valuable chemical probe to investigate the specific molecular targets responsible for molluscicidal action [1].

Structure-Activity Relationship (SAR) Studies of Polyacetylene Anticancer Agents

Given the direct evidence that falcarindiol is a more potent anticancer agent than this compound in the same cell lines , the target compound serves as an essential comparator in SAR studies. Its use is justified for experiments designed to elucidate how the C18 chain length and specific hydroxylation pattern of octadeca-9,17-diene-12,14-diyne-1,11,16-triol reduce antiproliferative efficacy compared to the C17 falcarindiol scaffold [1].

Investigating the Structure-Toxicity Relationship of Haemolytic Polyacetylenes

This compound's characteristic haemolytic activity differentiates it from other antimicrobial polyacetylenes. It is a key tool for research specifically aimed at understanding and potentially mitigating the haemolytic toxicity associated with this chemical class. It can be used as a model compound to study membrane interactions and to compare against non-haemolytic analogs to identify the structural determinants of this adverse effect [1].

Quality Control and Standardization of Oplopanax horridus Extracts

The compound is a confirmed chemical constituent of the medicinal plant Devil's Club (*Oplopanax horridus*) . It can be procured as a reference standard for the quantitative analysis (e.g., HPLC) of polyacetylenes in herbal materials and extracts, as demonstrated by validated analytical methods [1]. This application is critical for ensuring the chemical consistency and quality of botanical research materials and potential phytopharmaceutical preparations.

Application
Selection Property
Validation Focus
Molluscicide discovery & vector control research
Molluscicidal potency context
Low-concentration activity validation against Biomphalaria glabrata
Polyacetylene SAR studies (anticancer)
Comparative antiproliferative ranking
C18 vs C17 chain length influence on cell-cycle arrest
Structure–toxicity relationship of haemolytic polyacetylenes
Haemolytic activity context
Structure–haemolysis correlation; membrane interaction profiling
Quality control of Devil's Club extracts
Identity & purity as botanical reference
HPLC standardization for research material consistency

Technical Documentation Hub

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29 linked technical documents
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